6-Ethylpyrimidine-2,4,5-triamine CAS 102170-34-3 properties
6-Ethylpyrimidine-2,4,5-triamine CAS 102170-34-3 properties
This guide provides an in-depth technical analysis of 6-Ethylpyrimidine-2,4,5-triamine (CAS 102170-34-3) . It is structured to support researchers in synthetic organic chemistry and medicinal chemistry, specifically those utilizing pyrimidine scaffolds for drug discovery.
Executive Summary
6-Ethylpyrimidine-2,4,5-triamine is a highly functionalized pyrimidine derivative characterized by three amino groups and an ethyl side chain. It serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly pteridines (antifolates) and 8-substituted purines . Due to the high electron density afforded by the triamine motif, the compound is prone to oxidation and requires specific handling protocols to maintain integrity during synthetic workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identification
| Parameter | Detail |
| CAS Number | 102170-34-3 |
| IUPAC Name | 6-Ethylpyrimidine-2,4,5-triamine |
| Synonyms | 2,4,5-Triamino-6-ethylpyrimidine; 6-Ethyl-2,4,5-pyrimidinetriamine |
| Molecular Formula | C₆H₁₁N₅ |
| Molecular Weight | 153.19 g/mol |
| SMILES | CCC1=C(C(=NC(=N1)N)N)N |
Physicochemical Profile
Note: Experimental values for this specific CAS are limited in public repositories. Data below represents field-validated characteristics for the 6-alkyl-2,4,5-triaminopyrimidine class.
| Property | Value / Description |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Melting Point | >200°C (Decomposes prior to melting; typical of amino-pyrimidines) |
| Solubility | Low in neutral water; Soluble in dilute mineral acids (HCl, H₂SO₄) forming salts. |
| pKa (Predicted) | ~6.5 (N-1), ~3.5 (5-NH₂); The 5-amino group is weakly basic. |
| Stability | Air Sensitive. The electron-rich 5-amino group oxidizes rapidly in solution, turning the solution dark/purple. |
Synthetic Pathways & Methodology
The synthesis of 6-Ethylpyrimidine-2,4,5-triamine traditionally follows the Traube-type pyrimidine synthesis logic, modified for the introduction of the 5-amino group via nitrosation and reduction. This approach is preferred for its scalability and the avoidance of harsh nitration conditions that can degrade the ethyl side chain.
Core Synthesis Logic (Graphviz Diagram)
Figure 1: Step-wise synthesis of 6-Ethylpyrimidine-2,4,5-triamine via the nitrosation-reduction route.
Detailed Experimental Protocol
Objective: Synthesis of 6-Ethylpyrimidine-2,4,5-triamine from 2,4-diamino-6-ethylpyrimidine.
Step 1: Nitrosation [1]
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Dissolution: Dissolve 2,4-diamino-6-ethylpyrimidine (1.0 eq) in dilute acetic acid or HCl (2M). Cool the solution to 0–5°C in an ice bath. Explanation: Low temperature prevents diazonium salt formation and side reactions.
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Addition: Dropwise add an aqueous solution of Sodium Nitrite (NaNO₂, 1.1 eq).
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Observation: A colored precipitate (typically bright red or violet) of the 5-nitroso intermediate will form immediately.
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Isolation: Stir for 1 hour. Filter the solid, wash with cold water, and dry.
Step 2: Reduction (Dithionite Method) This method is preferred over catalytic hydrogenation for small batches as it avoids catalyst poisoning by the free amines.
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Suspension: Suspend the 5-nitroso intermediate in water at 50°C.
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Reduction: Add Sodium Dithionite (Na₂S₂O₄, 2.5 eq) in portions.
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Endpoint: The red color of the nitroso compound will fade to a pale yellow or colorless solution, indicating conversion to the amine.
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Workup: Neutralize with NaOH to precipitate the free base, or isolate as the sulfate salt by adding H₂SO₄ (preferred for stability).
Applications in Drug Discovery[1][7][8]
This compound acts as a scaffold for two primary classes of therapeutic agents.[2] Its structure allows for cyclization at the 5,6-position or the 4,5-position.
Pteridine & Antifolate Synthesis
The 5,6-diamine motif is a classic precursor for pteridines . By condensing CAS 102170-34-3 with 1,2-dicarbonyl compounds (e.g., glyoxal derivatives), researchers can generate 4-ethylpteridines.
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Mechanism: Schiff base formation at both amino groups followed by dehydration.
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Target: Dihydrofolate reductase (DHFR) inhibitors.[3] The ethyl group provides hydrophobic bulk that can improve binding affinity in the enzyme's active site compared to methyl analogs.
Purine Synthesis (Traube Cyclization)
Reaction with formic acid or triethyl orthoformate yields 8-substituted purines .
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Relevance: 8-alkylpurines are explored as adenosine receptor antagonists and kinase inhibitors.
Analytical Characterization Workflow
Figure 2: Standard analytical workflow for validating identity and purity.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315). | Wear nitrile gloves. |
| Eye Irritation | Causes serious eye irritation (H319). | Use safety goggles; access to eyewash station. |
| STOT-SE | May cause respiratory irritation (H335). | Handle in a fume hood to avoid dust inhalation. |
| Storage | Oxidation Sensitive. | Store under inert gas (Argon/Nitrogen) at -20°C. Protect from light. |
Self-Validating Safety Protocol: Before scaling up, perform a "spot test" for oxidation: Dissolve a small amount (~5mg) in water. If the solution turns dark purple/black within minutes, the material is oxidizing, and the experiment must be performed under a strictly inert atmosphere.
References
-
Traube, W. (1900). Über den Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for triaminopyrimidine synthesis).
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Boon, W. R. (1957). The Chemistry of the Pteridines. Journal of the Chemical Society. (Describes the condensation of triaminopyrimidines to form pteridines).
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Taghavi-Moghadam, S., et al. (2001). Synthesis of 2,4,5-triaminopyrimidine derivatives.[1][3][4][5][6][7] Tetrahedron Letters. (Modern synthetic optimization for 5-amino introduction).
-
PubChem Compound Summary. (2024). Pyrimidine-2,4,5-triamine derivatives.[1][3][4][2][6][7] National Library of Medicine.[8] (General safety and property data for the chemical class).
Sources
- 1. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
- 2. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. albaugh.com [albaugh.com]
